molecular formula C13H13NO4S B4235015 2-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE

2-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE

Cat. No.: B4235015
M. Wt: 279.31 g/mol
InChI Key: KYIJWDCTOBFYQF-UHFFFAOYSA-N
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Description

2-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE: is an organic compound that features both a furan ring and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 2-furylmethylamine and phenylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

    Procedure: The 2-furylmethylamine is reacted with phenylsulfonyl chloride in an appropriate solvent like dichloromethane at low temperatures to yield 2-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Bases like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the furan ring.

    Reduction Products: Sulfide derivatives.

    Substitution Products: Compounds where the sulfonyl group is replaced by other nucleophiles.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the furan ring can participate in π-π stacking interactions, enhancing binding affinity.

Comparison with Similar Compounds

  • N-(2-furylmethyl)-2-(phenylthio)acetamide
  • N-(2-furylmethyl)-2-(phenylsulfinyl)acetamide

Comparison:

  • 2-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the presence of the sulfonyl group, which imparts different chemical reactivity and biological activity compared to its thio and sulfinyl analogs.
  • The sulfonyl group is more electron-withdrawing, which can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c15-13(14-9-11-5-4-8-18-11)10-19(16,17)12-6-2-1-3-7-12/h1-8H,9-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIJWDCTOBFYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804447
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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